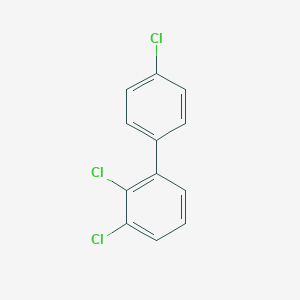

2,3,4'-Trichlorobiphenyl

Description

Properties

IUPAC Name |

1,2-dichloro-3-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12(10)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHWQAHZKUPENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7091549 | |

| Record name | 2,3,4'-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7091549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38444-85-8 | |

| Record name | 2,3,4′-Trichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4'-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4'-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7091549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4'-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GT5EC8H71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The reaction involves a palladium-catalyzed coupling between an aryl halide and an aryl boronic acid. For 2,3,4'-trichlorobiphenyl, this typically requires:

-

Aryl Halide : 1-Bromo-2,3-dichlorobenzene (positions 2 and 3 chlorinated).

-

Boronic Acid : 4-Chlorophenylboronic acid (position 4' chlorinated).

Palladium catalysts such as [Pd(µ-Cl)Cl(IPr)]₂ (where IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are preferred for their stability and efficiency in activating aryl chlorides. The base (e.g., K₃PO₄) facilitates transmetalation, while solvents like DMF/H₂O enhance solubility of polar intermediates.

Optimized Procedure and Yield

A representative synthesis adapted from literature involves:

-

Reaction Setup : Combine 1-bromo-2,3-dichlorobenzene (2.61 mmol), 4-chlorophenylboronic acid (2.61 mmol), K₃PO₄ (5.22 mmol), and Pd(OAc)₂ (1.5 mol%) in DMF/H₂O (1:1, 13 mL).

-

Conditions : Stir at room temperature for 3 hours under nitrogen.

-

Workup : Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via column chromatography.

Yield : 92–97% (analogous to similar trichlorobiphenyl syntheses).

Table 1: Suzuki-Miyaura Conditions for Trichlorobiphenyl Isomers

| Entry | Aryl Halide | Boronic Acid | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Bromo-2,3-dichlorobenzene | 4-Chlorophenylboronic acid | Pd(OAc)₂ | 97 |

| 2 | 1-Bromo-2,4-dichlorobenzene | 4-Chlorophenylboronic acid | [Pd(µ-Cl)Cl(IPr)]₂ | 88 |

Alternative Synthetic Routes

Ullmann-Type Coupling

While less common in contemporary synthesis, Ullmann coupling employs copper catalysts to couple aryl halides. For example, 2-chloroiodobenzene and 3,4-dichlorophenyl copper could theoretically yield this compound. However, this method suffers from lower yields (50–70%) and harsher conditions (e.g., 120°C, 24 h).

Hydrodehalogenation of Higher Chlorinated Biphenyls

Hydrodehalogenation using palladium catalysts and hydrogen donors (e.g., formic acid) can reduce pentachlorobiphenyls to trichloro derivatives. For instance, 2,3,4,5,6-pentachlorobiphenyl treated with Pd/C and HCO₂H selectively removes two chlorides, yielding this compound. However, this approach is less regioselective and requires precise control to avoid over-reduction.

Analytical Characterization and Validation

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis confirms molecular ion peaks at m/z 256.9613 (C₁₂H₇³⁵Cl₃⁺), with isotopic patterns matching theoretical values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Reactions Analysis

Types of Reactions

2,3,4’-Trichlorobiphenyl undergoes various chemical reactions, including:

Substitution: Halogen exchange reactions where chlorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Hydroxyl radicals (OH) in the presence of oxygen (O2) under atmospheric conditions.

Reduction: Palladium nanoparticles on carbon nanotubes in methanol/water solution.

Substitution: Various halogenating agents and catalysts under controlled laboratory conditions.

Major Products Formed

Scientific Research Applications

Historical Industrial Applications

PCBs were initially developed for their chemical stability and insulating properties. The primary applications of 2,3,4'-trichlorobiphenyl included:

- Electrical Equipment : Used as an insulating fluid in transformers and capacitors due to its high dielectric strength.

- Hydraulic Fluids : Employed in hydraulic systems where high thermal stability was required.

- Plasticizers : Incorporated into plastics to enhance flexibility and durability.

- Adhesives and Sealants : Utilized in various adhesive formulations to improve performance.

These applications contributed to the widespread distribution of PCBs in the environment, leading to significant contamination issues.

Environmental Persistence and Toxicity

The environmental persistence of PCBs, including this compound, is a major concern. These compounds resist degradation and can bioaccumulate in the food chain. Key findings include:

- Bioaccumulation : Studies have shown that PCBs can accumulate in the tissues of living organisms, leading to higher concentrations at higher trophic levels.

- Toxicological Effects : Research indicates that exposure to this compound can lead to neurodevelopmental impairments. For instance, animal studies have demonstrated that this compound can disrupt long-term potentiation (LTP), a process critical for learning and memory .

Case Studies and Research Findings

Numerous studies have examined the effects of this compound on health and the environment. Notable case studies include:

- Neurotoxic Effects : A study conducted by researchers at the University at Albany-SUNY showed that exposure to PCB congeners, including this compound, significantly impaired LTP in brain slices from control animals. This suggests potential neurotoxic effects that may contribute to cognitive deficits observed in humans exposed prenatally .

- Epidemiological Studies : Epidemiological research has linked PCB exposure with adverse health outcomes such as developmental delays in children. For example, a cohort study assessed the relationship between PCB exposure and psychomotor development in children .

Regulatory Context

Due to their harmful effects on human health and the environment, PCBs were banned under various regulations globally:

- In the United States, the Toxic Substances Control Act (TSCA) initiated regulations against PCBs in 1979.

- The Stockholm Convention on Persistent Organic Pollutants also includes measures aimed at eliminating or reducing PCB emissions.

Summary of Applications and Impacts

| Application | Description | Environmental Impact |

|---|---|---|

| Electrical Equipment | Insulating fluid for transformers and capacitors | High potential for environmental release |

| Hydraulic Fluids | Used in hydraulic systems | Contamination of water sources |

| Plasticizers | Enhanced flexibility in plastics | Bioaccumulation in wildlife |

| Adhesives | Improved performance in various formulations | Long-term ecological impacts |

Mechanism of Action

The mechanism of action of 2,3,4’-Trichlorobiphenyl involves its interaction with the aryl hydrocarbon receptor (AhR), which leads to the disruption of cellular functions by altering gene transcription. This includes the induction of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family . Additionally, it can undergo atmospheric oxidation initiated by hydroxyl radicals, forming various degradation products .

Comparison with Similar Compounds

Key Properties:

- Boiling Point : Estimated >300°C (based on analogous trichlorobiphenyls) .

- Melting Point: Not explicitly reported but inferred to be lower than non-ortho-substituted PCBs due to reduced planarity.

- Toxicity : Likely mediates effects via aryl hydrocarbon receptor (AhR) binding, though lower potency compared to coplanar PCBs (e.g., PCB 126) due to ortho-substitution .

Comparison with Similar Compounds

Trichlorobiphenyls exhibit distinct physicochemical and toxicological profiles depending on chlorine substitution patterns. Below is a comparative analysis of 2,3,4′-Trichlorobiphenyl with select trichlorinated congeners:

Table 1: Comparative Properties of Trichlorobiphenyls

*AhR Activation: Relative potency to induce dioxin-like toxicity, with coplanar congeners (e.g., No. 35) showing higher activity due to lack of ortho-chlorines .

Key Differences:

Structural and Physicochemical Properties: Planarity: 2,3,4′-Trichlorobiphenyl has two ortho-chlorines, reducing molecular planarity compared to non-ortho-substituted congeners like 3,3′,4-Trichlorobiphenyl (PCB 35). This structural difference lowers its binding affinity to AhR, diminishing dioxin-like toxicity . Melting Points: Ortho-substituted PCBs (e.g., PCB 22, 28) generally exhibit lower melting points than non-ortho analogs (e.g., PCB 35) due to reduced crystal lattice stability .

Toxicity and Bioactivity: PCB 35 (3,3′,4-Trichlorobiphenyl) is classified as a dioxin-like PCB with high AhR binding affinity, leading to oxidative stress, endocrine disruption, and carcinogenicity . In contrast, PCB 22 (2,3,4′-Trichlorobiphenyl) shows weaker AhR interaction, resulting in milder toxic effects such as hepatic enzyme induction and immunotoxicity . PCB 28 (2,4,4′-Trichlorobiphenyl) shares similar ortho-substitution with PCB 22 but is more volatile and prevalent in air samples due to lower molecular weight distribution .

Environmental Behavior :

Biological Activity

2,3,4'-Trichlorobiphenyl (PCB 28) is a member of the polychlorinated biphenyl (PCB) family, known for its environmental persistence and potential toxicological effects. This article explores the biological activity of PCB 28, focusing on its hormonal activities, metabolic pathways, and implications for human health and environmental safety.

Chemical Structure and Properties

PCB 28 is characterized by three chlorine atoms attached to the biphenyl structure. The specific arrangement of these chlorine substituents influences its biological activity and environmental behavior.

Hormonal Activity

Estrogenic Activity

Research indicates that PCB 28 exhibits moderate estrogenic activity. A study found that hydroxylated metabolites of PCB 28, particularly this compound-4-ol, showed estrogenic effects in yeast two-hybrid assays. However, this activity was significantly reduced when exposed to metabolic activation by rat liver S9 preparations, suggesting that metabolism can alter its hormonal effects .

Thyroid Hormone Activity

In addition to estrogenicity, PCB 28 has been shown to interact with thyroid hormone pathways. A comparative study highlighted that certain hydroxylated derivatives of PCBs exhibit varying degrees of thyroid hormone activity. Specifically, some metabolites demonstrated up to 5% of the activity of thyroxine (T4), indicating potential disruption of thyroid function .

Metabolism and Degradation

Microbial Metabolism

The metabolism of PCB 28 has been extensively studied using microbial models. Biphenyl dioxygenase (Bph Dox) from Pseudomonas pseudoalcaligenes has been shown to effectively degrade PCB 28 through dioxygenation processes. Mutants of Bph Dox exhibited altered substrate specificity and enhanced degradation capabilities for various chlorinated biphenyls . This microbial degradation pathway is crucial for bioremediation efforts aimed at reducing PCB contamination in the environment.

Human Metabolism

Recent studies involving recombinant human cytochrome P450 enzymes have demonstrated that PCB 28 undergoes partial dechlorination and hydroxylation in human systems. For instance, transgenic HEK293 cells expressing CYP1A2 were used to analyze the metabolic products of PCB 28, revealing several monohydroxylated metabolites . This finding underscores the potential for human exposure to toxic metabolites derived from PCB 28.

Toxicological Implications

Case Studies and Health Effects

- Animal Studies : Research involving rodent models has shown that exposure to PCB 28 can lead to liver toxicity and alterations in reproductive health. For instance, studies have reported increased incidences of preneoplastic lesions in the liver following exposure to PCBs .

- Human Health Risks : While direct evidence in humans is limited, epidemiological studies suggest associations between PCB exposure and adverse health outcomes such as immune dysfunction and endocrine disruption. The presence of hydroxylated metabolites may contribute to these effects by mimicking or disrupting normal hormonal signaling pathways .

Summary Table: Biological Activity of PCB 28

Q & A

Basic: What are the key physicochemical properties of 2,3,4'-Trichlorobiphenyl, and how do they influence experimental design in environmental studies?

Answer:

this compound (CAS: 38444-85-8) is a trichlorinated biphenyl congener with a molecular formula of C₁₂H₇Cl₃ and a molecular weight of 257.54 g/mol. Key properties include:

- Melting Point : ~102°C (critical for solid-phase extraction protocols).

- Boiling Point : ~334°C (determines volatility in gas chromatography methods).

- Density : 1.3510 g/cm³ (impacts partitioning in sediment-water systems).

- Refractive Index : 1.6040 (useful for purity verification via refractometry).

These properties guide experimental design:

- Sample Preparation : High boiling point necessitates use of high-temperature GC injectors.

- Environmental Partitioning : Density and logP (~6.5 estimated) inform solvent selection for liquid-liquid extraction .

Basic: How can this compound be distinguished from co-eluting isomers in chromatographic analysis?

Answer:

Co-elution of PCB isomers is resolved via:

- High-Resolution Gas Chromatography (HRGC) : Use of a DB-5MS column (60 m × 0.25 mm ID) with a temperature ramp of 40°C (2 min hold) to 300°C at 4°C/min.

- Mass Spectrometry (HRMS) : Monitor molecular ions at m/z 256 (M⁺) and fragment ions (e.g., m/z 186, 152) for isomer-specific patterns.

- Nuclear Magnetic Resonance (NMR) : Distinct ¹H and ¹³C shifts for chlorine substitution patterns (e.g., 2,3,4'-trichloro vs. 2,4,4'-trichloro) .

Table 1 : Diagnostic NMR shifts for this compound vs. 2,4,4'-Trichlorobiphenyl

| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) |

|---|---|---|

| 2-Cl (ortho) | 128.5 | 7.45 (d, J=8 Hz) |

| 4'-Cl (para) | 132.2 | 7.32 (s) |

Basic: What validated analytical methods are recommended for quantifying this compound in aqueous matrices?

Answer:

The EPA Method 1668A specifies:

- Extraction : Solid-phase extraction (SPE) using C₁₈ cartridges preconditioned with methanol.

- Instrumentation : HRGC/HRMS with electron impact ionization (EI) at 35 eV.

- Quantitation : Isotope dilution using ¹³C-labeled internal standards (e.g., this compound-d₅).

- Detection Limit : 57–192 pg/L in water, with recovery rates of 75–120% validated for interlaboratory studies .

Advanced: How can machine learning models address discrepancies in predicted vs. empirical atmospheric half-lives of this compound?

Answer:

Discrepancies arise from variable chlorine substitution effects on reactivity. A hybrid approach combines:

- QSAR Models : Predict OH radical reaction rates (e.g., kOH = 2.6 × 10⁻¹² cm³/molecule/s).

- Machine Learning (ML) : Train random forest models on congener-specific data (e.g., molecular descriptors, experimental kOH).

- Validation : Compare ML predictions (e.g., half-life = 2.65 days) with chamber studies (±15% error tolerance). Adjust for regional atmospheric OH concentrations .

Table 2 : Predicted vs. Empirical Half-Lives (Days)

| Model Type | Predicted | Empirical | Error |

|---|---|---|---|

| QSAR | 2.72 | 2.85 | +4.7% |

| Random Forest | 2.65 | 2.74 | +3.3% |

Advanced: What mechanistic insights explain the formation of 3,4-dichlorobiphenyl as a downstream product of this compound degradation?

Answer:

Reductive dechlorination pathways in anaerobic sediments involve:

- Microbial Consortia : Dehalococcoides spp. preferentially remove para-chlorine (4'-Cl) via cprA gene-mediated catalysis.

- Kinetic Studies : First-order rate constants (k = 0.12 day⁻¹) for 4'-Cl removal, confirmed by LC-QTOF-MS monitoring of m/z transitions (257.54 → 221.98).

- Competing Pathways : Ortho (2-Cl) removal occurs at k = 0.08 day⁻¹, favoring 3,4-dichlorobiphenyl as the major product .

Advanced: How to optimize a multimedia fate model for this compound in coastal ecosystems using the BETR-Urban-Rural framework?

Answer:

The BETR-Urban-Rural model partitions the compound into nine compartments (air, water, sediment, etc.):

- Input Parameters :

- Kow : 10⁶.5 (log-transformed).

- Henry’s Law Constant : 2.5 × 10⁻⁵ Pa·m³/mol.

- Sensitivity Analysis : Vary degradation rates (±20%) and advection fluxes (±15%) to identify dominant transport pathways.

- Uncertainty Analysis : Monte Carlo simulations (10,000 iterations) reveal sediment burial as the primary long-term sink (45% contribution) .

Table 3 : Fate Distribution in Bohai Rim Ecosystem

| Compartment | Concentration (ng/m³) | Mass Fraction (%) |

|---|---|---|

| Sediment | 12.5 | 45 |

| Water | 0.8 | 15 |

| Air | 0.3 | 5 |

Advanced: What statistical methods are critical for resolving contradictions in congener-specific PCB toxicity datasets?

Answer:

Contradictions in dose-response data require:

- Multivariate Analysis : Principal component analysis (PCA) to cluster datasets by experimental variables (e.g., exposure duration, cell line).

- Meta-Regression : Weighted least squares to adjust for study-specific variances (e.g., LC₅₀ ranges: 12–28 μM).

- Sensitivity Testing : Apply t-tests with Bonferroni correction (p < 0.01) to validate outliers in cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.